molecular formula C30H24N2O B407186 (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone CAS No. 28060-23-3

(2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone

Cat. No.: B407186
CAS No.: 28060-23-3
M. Wt: 428.5g/mol
InChI Key: RAOJRCWPPZZEDK-UHFFFAOYSA-N
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Description

(2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a complex organic compound with a unique structure that combines quinoline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the ethyl and phenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Researchers may explore its efficacy as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or enhanced performance in certain applications.

Mechanism of Action

The mechanism of action of (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and phenyl-substituted molecules. Examples include:

  • (2-((3-Methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
  • (2-((3-Ethyl-4-methylquinolin-2-yl)amino)phenyl)(phenyl)methanone

Uniqueness

What sets (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone apart is its specific combination of ethyl and phenyl groups on the quinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

This compound is characterized by its unique structure, which includes a quinoline moiety linked to an amino group and a phenyl methanone. The structural formula can be represented as follows:

C20H18N2O\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of 4-phenylquinoline : Introducing nitro groups at specific positions.
  • Amination : Reacting the nitro-quinoline derivative with amines to introduce amino groups.
  • Coupling Reaction : The aminated product is coupled with benzoyl chloride to form the final compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, revealing its potential to inhibit cell proliferation effectively.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
COLO205 (Colorectal)0.32
H460 (Lung)0.89
Hep3B (Liver)1.5
A498 (Renal)5.0

The IC50 values indicate the concentration required to inhibit 50% of cell growth, suggesting strong antiproliferative effects in lower concentrations.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, leading to the inhibition of cell division.
  • Inhibition of Microtubule Polymerization : Similar to other known antimitotic agents, it disrupts microtubule dynamics, which is crucial for mitosis.

Case Studies

  • Study on H460 Cells : A study conducted on H460 non-small-cell lung cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Comparative Study with Other Quinoline Derivatives : In a comparative analysis, this compound was found to be more effective than several other quinoline derivatives, highlighting its potential as a lead compound for further development.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that the compound possesses favorable properties such as good bioavailability and low toxicity profiles in preliminary assessments. However, further studies are necessary to evaluate its long-term effects and potential for drug-drug interactions.

Properties

IUPAC Name

[2-[(3-ethyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O/c1-2-23-28(21-13-5-3-6-14-21)24-17-9-11-19-26(24)31-30(23)32-27-20-12-10-18-25(27)29(33)22-15-7-4-8-16-22/h3-20H,2H2,1H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOJRCWPPZZEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1NC3=CC=CC=C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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